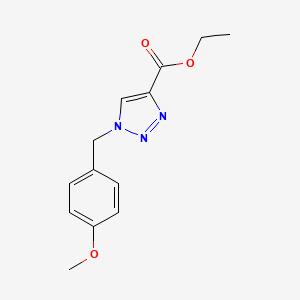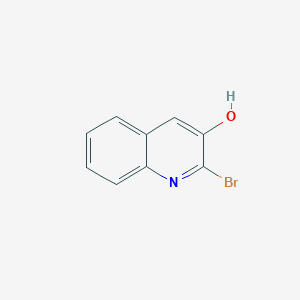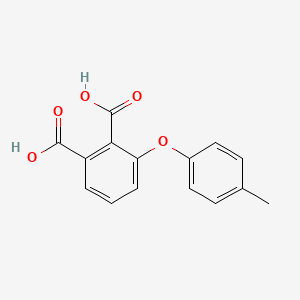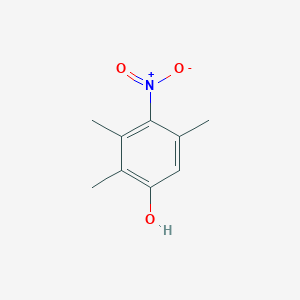
2,3,5-Trimethyl-4-nitrophenol
Overview
Description
2,3,5-Trimethyl-4-nitrophenol is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a phenol ring
Mechanism of Action
Target of Action
It belongs to the class of nitro compounds, which are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the compound might interact with biological targets that have affinity for nitro groups or their resonance structures.
Mode of Action
Nitro compounds, in general, have a full positive charge on nitrogen and a half-negative charge on each oxygen This polar character could influence the compound’s interaction with its targets and any resulting changes
Biochemical Pathways
A study on a similar compound, 3-methyl-4-nitrophenol, showed that enzymes involved in para-nitrophenol and 2-chloro-4-nitrophenol catabolism were also responsible for its degradation
Result of Action
As a nitro compound, it might have high dipole moments, which could influence its interactions at the molecular and cellular levels
Action Environment
The polar character of the nitro group in nitro compounds can result in lower volatility than ketones of about the same molecular weight
Biochemical Analysis
Biochemical Properties
The polar character of the nitro group in 2,3,5-Trimethyl-4-nitrophenol results in lower volatility than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethyl-4-nitrophenol can be synthesized through a multi-step reaction process. One common method involves the nitration of 2,3,5-trimethylphenol using nitric acid under controlled conditions . The reaction typically requires a catalyst such as palladium on activated carbon and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitrating agents.
Major Products
Reduction: 2,3,5-Trimethyl-4-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2,3,5-Trimethyl-4-nitrophenol has several applications in scientific research:
Environmental Remediation: It is studied for its role in the degradation of pollutants in soil and water.
Catalysis: Used as a model compound in the study of catalytic reduction reactions involving nitro compounds.
Green Chemistry: Involved in the green synthesis of metal nanoparticles, which are used as catalysts in various industrial processes.
Comparison with Similar Compounds
2,3,5-Trimethyl-4-nitrophenol can be compared with other nitro phenols such as 4-nitrophenol and 3-methyl-4-nitrophenol. While all these compounds share the nitro group, this compound is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. The methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules.
Similar Compounds
- 4-Nitrophenol
- 3-Methyl-4-nitrophenol
- 2-Chloro-4-nitrophenol
Properties
IUPAC Name |
2,3,5-trimethyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-8(11)6(2)7(3)9(5)10(12)13/h4,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCJGBIUCNTAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537127 | |
| Record name | 2,3,5-Trimethyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92892-04-1 | |
| Record name | 2,3,5-Trimethyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


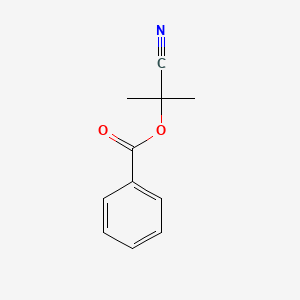
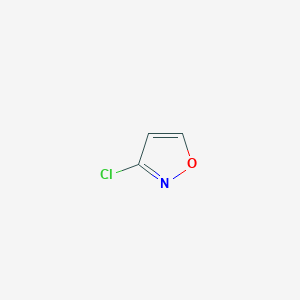
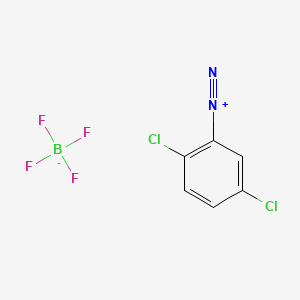
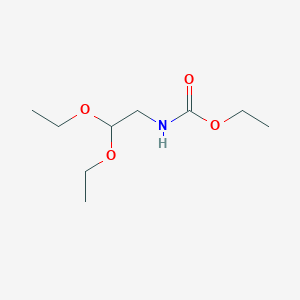
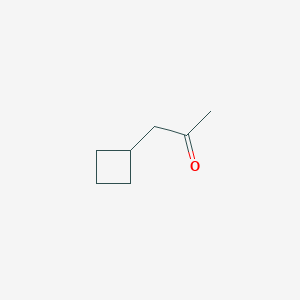
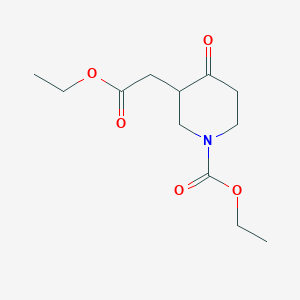
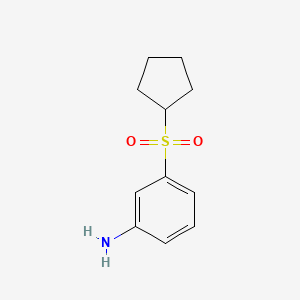
![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)

